molecular formula C12H13BrFNO B11940599 1-(5-Bromo-2-fluorobenzoyl)piperidine

1-(5-Bromo-2-fluorobenzoyl)piperidine

Cat. No.: B11940599
M. Wt: 286.14 g/mol
InChI Key: SVEHPMHYGUHNFP-UHFFFAOYSA-N
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Description

The Benzoylpiperidine Scaffold as a Privileged Structure in Contemporary Drug Discovery

The benzoylpiperidine framework, chemically known as the phenyl(piperidin-4-yl)methanone fragment, is widely recognized as a "privileged structure" in medicinal chemistry. nih.govresearchgate.net This designation is reserved for molecular scaffolds that are capable of binding to multiple, often unrelated, biological targets, making them highly versatile starting points for drug discovery. The utility of the benzoylpiperidine scaffold is evident from its presence in a wide array of bioactive small molecules, including anticancer, antipsychotic, neuroprotective, and antidiabetic agents. nih.govresearchgate.net

One of the key reasons for its prevalence is its metabolic stability and its role as a potential bioisostere of the piperazine (B1678402) ring, another common feature in drug molecules. nih.govresearchgate.net The benzoylpiperidine motif is a cornerstone in the development of ligands for serotoninergic and dopaminergic receptors, which are crucial targets for treating neuropsychiatric and neurodegenerative diseases. nih.gov For example, the 4-(p-fluorobenzoyl)piperidine fragment is a critical component in potent 5-HT2A receptor antagonists like ketanserin and altanserin, where it is essential for the ligand's orientation and anchorage at the receptor site. nih.gov Furthermore, the synthesis of the benzoylpiperidine fragment is often straightforward and cost-effective, which enhances its appeal for broad application in drug design and development campaigns. nih.govresearchgate.net

Chemical Significance of Halogenated Piperidine (B6355638) Derivatives in Bioactive Compounds

The introduction of halogen atoms—in this case, bromine and fluorine—onto a bioactive scaffold is a well-established strategy in medicinal chemistry to modulate a compound's pharmacological profile. tutorchase.comresearchgate.net Halogens can influence a molecule's lipophilicity, metabolic stability, binding affinity, and distribution within the body. tutorchase.com

Fluorine , with a van der Waals radius similar to that of a hydrogen atom, can be introduced with minimal steric disruption. nih.gov Its high electronegativity often enhances metabolic stability by strengthening the carbon-fluorine bond against enzymatic cleavage. nih.gov The strategic placement of fluorine can also improve membrane permeability and binding interactions with target proteins. nih.govnih.gov

Bromine , being larger and more polarizable, can participate in halogen bonding—a specific type of non-covalent interaction where the halogen acts as a Lewis acid. acs.org This interaction can contribute favorably to the stability of a ligand-target complex. researchgate.net The presence of a bromine atom can also increase the lipophilicity of a compound, potentially enhancing its ability to cross biological membranes. mdpi.com In the context of 1-(5-Bromo-2-fluorobenzoyl)piperidine, the combination of these two halogens on the benzoyl ring offers a dual approach to fine-tuning its physicochemical and pharmacokinetic properties for potential therapeutic applications. researchgate.net

Historical Context of Piperidine-Containing Molecules in Pharmaceutical Research

The history of piperidine in chemistry and medicine is extensive, dating back to its initial discovery in 1850 from piperine, the alkaloid responsible for the pungency of black pepper. wikipedia.orgijnrd.org This six-membered heterocyclic amine is a structural cornerstone found in numerous natural alkaloids, including coniine (from poison hemlock) and solenopsin (fire ant toxin). wikipedia.org

The ubiquity of the piperidine ring in nature hinted at its potential biological significance, which has been thoroughly validated over decades of pharmaceutical research. americanaddictioncenters.org Today, the piperidine motif is one of the most common heterocyclic structures found in approved drugs, present in more than twenty different classes of pharmaceuticals. nih.gov Its derivatives have been developed for a vast range of therapeutic uses, from antipsychotics and opioids to antihistamines and anticancer agents. nih.govijnrd.org The enduring presence of piperidine in drug development is a testament to its favorable properties, including its ability to serve as a versatile scaffold that can be readily functionalized to optimize drug-like characteristics. nih.gov

Current Research Trajectories and Future Perspectives for this compound

While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, its structural components suggest promising avenues for future investigation. The benzoylpiperidine core is a key feature in molecules designed as monoacylglycerol lipase (B570770) (MAGL) inhibitors, which are being explored for their therapeutic potential in treating neurological disorders and cancer. nih.gov

Furthermore, the dual halogenation pattern is a common feature in modern drug candidates. Research into related fluorobenzoyl derivatives has shown potential in developing novel antibacterial agents. nih.gov Halogenated benzoyl structures, in general, are recognized as an interesting class of biologically active compounds with potential antimicrobial and anticancer properties. researchgate.net

Given these precedents, future research on this compound could logically be directed toward several areas:

Neurological Disorders: Exploration as a ligand for serotonin (B10506) and dopamine (B1211576) receptors, following the path of other benzoylpiperidine-based antipsychotics. nih.gov

Oncology: Investigation as an inhibitor of enzymes crucial to cancer cell proliferation, such as MAGL or other signaling proteins where halogenated inhibitors have shown promise. nih.govnih.gov

Infectious Diseases: Screening for antibacterial or antifungal activity, building on the known bioactivity of other halogenated aromatic compounds. nih.govresearchgate.net

The compound serves as a valuable chemical intermediate and a candidate for library synthesis to screen against a wide range of biological targets. Its future lies in the systematic exploration of the biological effects conferred by its unique combination of a privileged scaffold and strategic halogenation.

Compound Data

Table 1: Properties of this compound

Property Value
Molecular Formula C₁₂H₁₃BrFNO
Molecular Weight 286.14 g/mol
IUPAC Name (5-bromo-2-fluorophenyl)(piperidin-1-yl)methanone

| Structure | A piperidine ring N-acylated with a 5-bromo-2-fluorobenzoyl group. |

Table 2: Chemical Compounds Mentioned in this Article

Compound Name Chemical Family / Class
This compound Halogenated Benzoylpiperidine
Ketanserin Benzoylpiperidine / 5-HT2A Antagonist
Altanserin Benzoylpiperidine / 5-HT2A Antagonist
Piperine Alkaloid
Coniine Alkaloid

Properties

Molecular Formula

C12H13BrFNO

Molecular Weight

286.14 g/mol

IUPAC Name

(5-bromo-2-fluorophenyl)-piperidin-1-ylmethanone

InChI

InChI=1S/C12H13BrFNO/c13-9-4-5-11(14)10(8-9)12(16)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7H2

InChI Key

SVEHPMHYGUHNFP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2=C(C=CC(=C2)Br)F

Origin of Product

United States

Advanced Synthetic Methodologies for 1 5 Bromo 2 Fluorobenzoyl Piperidine and Analogous Structures

Formation of the Piperidine (B6355638) Ring: Cyclization and Annulation Strategies

The piperidine scaffold is a ubiquitous structural motif in a vast number of pharmaceuticals and natural products. nih.gov Consequently, a plethora of synthetic methods for its construction have been developed, broadly categorized into intramolecular cyclization and intermolecular annulation strategies.

Intramolecular Cyclization Approaches to Substituted Piperidines

Intramolecular cyclization is a powerful strategy for the synthesis of substituted piperidines, often allowing for high levels of stereocontrol. nih.gov These methods typically involve the formation of a carbon-nitrogen or carbon-carbon bond on a pre-functionalized linear precursor.

Recent advances in this area include metal-catalyzed reactions, radical-mediated cyclizations, and organocatalytic approaches. nih.gov For instance, gold(I)-catalyzed oxidative amination of non-activated alkenes provides a route to substituted piperidines. nih.gov Palladium-catalyzed intramolecular amination of alkenes has also been developed, offering enantioselective pathways to chiral piperidine derivatives. nih.gov

Radical cyclizations, initiated by various means, offer another versatile approach. For example, the intramolecular cyclization of linear amino-aldehydes can be catalyzed by cobalt(II) complexes. nih.gov Furthermore, copper-catalyzed intramolecular C-H amination presents a direct method for the cyclization of linear amines. nih.gov A one-pot route from halogenated amides to piperidines has also been disclosed, involving amide activation, reduction, and subsequent intramolecular nucleophilic substitution. mdpi.com

Below is a table summarizing various intramolecular cyclization strategies for piperidine synthesis:

Catalyst/ReagentSubstrate TypeKey TransformationRef.
Gold(I) complexNon-activated alkenes with an amineOxidative amination nih.gov
Palladium catalystAlkenes with an amineEnantioselective amination nih.gov
Cobalt(II) catalystLinear amino-aldehydesRadical cyclization nih.gov
Triflic anhydride/NaBH4Halogenated amidesAmide activation/reduction/cyclization mdpi.com

Intermolecular Annulation Protocols for Piperidine Core Synthesis

Intermolecular annulation strategies involve the construction of the piperidine ring from two or more separate components in a convergent manner. These methods are often highly efficient and allow for the rapid assembly of molecular complexity. nih.gov

[n+m] annulation reactions, where n and m represent the number of atoms contributed by each component, are common. For instance, [5+1] annulation can be achieved through the condensation of amines with aldehydes or ketones, followed by reductive amination. nih.gov A notable example is the iridium(III)-catalyzed hydrogen borrowing [5+1] annulation, which enables the stereoselective synthesis of substituted piperidines. nih.gov

Divergent intermolecular coupling strategies have also been developed, allowing access to different N-heterocycles from common precursors. By tuning reaction conditions such as the halogenating reagent, concentration, and solvent, either pyrrolidine (B122466) or piperidine cores can be selectively synthesized from the reaction of olefins with bifunctional reagents. nih.gov

The following table highlights selected intermolecular annulation strategies for piperidine synthesis:

Reaction TypeReactantsCatalyst/ConditionsProductRef.
[5+1] AnnulationAmine, Aldehyde/KetoneReductive aminationSubstituted piperidine nih.gov
[5+1] AnnulationHydroxyamine intermediateIridium(III) catalystSubstituted piperidine nih.gov
[4+2] AnnulationOlefin, AllylsulfonamideNIS, HFIPSubstituted piperidine nih.gov

Amidation and Coupling Reactions for Benzoyl Moiety Introduction

The introduction of the 5-bromo-2-fluorobenzoyl group onto the piperidine nitrogen is a crucial step in the synthesis of the target molecule. This is typically achieved through standard amidation or coupling reactions. nih.gov

Acylation Reactions with Piperidine Derivatives

The most direct method for the formation of the amide bond in 1-(5-Bromo-2-fluorobenzoyl)piperidine is the acylation of piperidine with a suitable derivative of 5-bromo-2-fluorobenzoic acid. The benzoic acid itself can be synthesized via the bromination of 2-fluorobenzoic acid using reagents like N-bromosuccinimide (NBS). guidechem.com

The carboxylic acid is typically activated to facilitate the reaction with the secondary amine of the piperidine ring. Common activating agents include thionyl chloride or oxalyl chloride to form the corresponding acyl chloride. The reaction of 5-bromo-2-fluorobenzoyl chloride with piperidine, usually in the presence of a base to neutralize the HCl byproduct, would yield the desired amide.

Reactant 1Reactant 2Coupling Reagent/ConditionsProduct
5-Bromo-2-fluorobenzoic acidPiperidineThionyl chloride, then baseThis compound
5-Bromo-2-fluorobenzoyl chloridePiperidineBase (e.g., triethylamine, pyridine)This compound

Weinreb-Nahm Ketone Synthesis in Benzoylpiperidine Construction

The Weinreb-Nahm ketone synthesis is a versatile and widely used method for the preparation of ketones from carboxylic acids, which can be adapted for the synthesis of benzoylpiperidines. nih.govwikipedia.org This method involves the conversion of a carboxylic acid to a stable N-methoxy-N-methylamide (Weinreb-Nahm amide), which then reacts with an organometallic reagent to afford the ketone. wikipedia.orgnumberanalytics.com

In the context of benzoylpiperidine synthesis, a piperidine derivative containing a Weinreb-Nahm amide, such as tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate, can be reacted with a Grignard or organolithium reagent derived from a halogenated benzene. nih.gov This approach is particularly advantageous as it prevents the over-addition of the organometallic reagent, a common side reaction with other acylating agents. wikipedia.org The resulting ketone can then be further manipulated as needed.

The general steps for a Weinreb-Nahm based synthesis of a benzoylpiperidine are:

Formation of the Weinreb-Nahm amide: A piperidine carboxylic acid derivative is coupled with N,O-dimethylhydroxylamine.

Reaction with an organometallic reagent: The Weinreb-Nahm amide is treated with an aryl Grignard or aryllithium reagent (e.g., 5-bromo-2-fluorophenylmagnesium bromide) to form the benzoylpiperidine.

This methodology offers a robust and high-yielding route to a wide array of substituted benzoylpiperidines. nih.gov

Incorporation of Halogenated Phenyl Groups: Directed Functionalization Strategies

The precise placement of the bromo and fluoro substituents on the phenyl ring is critical for the identity of the target compound. Directed functionalization strategies, particularly directed ortho-metalation (DoM), are powerful tools for achieving such regiocontrol. semanticscholar.orgrsc.org

DoM involves the deprotonation of an aromatic C-H bond ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. uwindsor.ca The resulting aryllithium species can then be quenched with an electrophile to introduce a substituent at the ortho position. Fluorine itself can act as a directing group, although it is considered to be of moderate strength. researchgate.net The carboxylic acid group is also a known DMG. rsc.orgnih.gov

In the synthesis of 5-bromo-2-fluorobenzoic acid, the starting material, 2-fluorobenzoic acid, can undergo bromination. The fluorine atom and the carboxylic acid group direct the incoming electrophile. Alternatively, a directed ortho-metalation approach on a suitable fluorinated precursor could be envisioned. For instance, lithiation of a fluorobenzene (B45895) derivative ortho to the fluorine, followed by quenching with a bromine source, would install the bromine atom.

The interplay of different directing groups on the aromatic ring can be exploited to achieve highly regioselective functionalization. For example, in meta-substituted benzoic acids, a complementary directing effect between a fluoro and a carboxylic acid group has been observed. rsc.org

StrategyPrecursorReagentsKey IntermediateProductRef.
Electrophilic Bromination2-Fluorobenzoic acidN-Bromosuccinimide (NBS)-5-Bromo-2-fluorobenzoic acid guidechem.com
Directed ortho-MetalationFluorobenzene derivativeOrganolithium base, then electrophilic bromine sourceOrtho-lithiated intermediateBromo-fluorobenzene derivative researchgate.net

Halogen-Metal Exchange Reactions and Subsequent Electrophilic Quenches

Halogen-metal exchange is a powerful organometallic transformation for converting organic halides into organometallic reagents, which can then react with various electrophiles. wikipedia.org This method is particularly useful for creating aryl-lithium or aryl-magnesium species from aryl bromides or iodides. wikipedia.orgias.ac.in In the context of this compound, the bromine atom on the benzoyl ring serves as a synthetic handle for such transformations.

The process typically involves treating the bromo-aromatic compound with an organolithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures (e.g., -78 °C to -100 °C) to prevent side reactions. ias.ac.intcnj.edu This generates a highly reactive aryllithium intermediate. This intermediate can then be "quenched" by adding an electrophile (E+), leading to the formation of a new carbon-element bond at the position of the original bromine atom. tcnj.edunih.gov This two-step sequence allows for the introduction of a wide array of functional groups that would be difficult to incorporate otherwise.

For a substrate like this compound, the primary challenge is the presence of the electrophilic amide carbonyl group, which could potentially react with the highly nucleophilic organolithium reagent. However, studies have shown that halogen-lithium exchange can occur chemoselectively at low temperatures in the presence of electrophilic functional groups. tcnj.edu

An alternative, often milder, approach involves a bromine-magnesium exchange using reagents like isopropylmagnesium chloride (i-PrMgCl), sometimes in combination with lithium chloride (LiCl) to enhance reactivity and solubility. nih.gov The resulting Grignard reagent is generally less reactive than its organolithium counterpart, offering a different profile of chemoselectivity.

Table 1: Representative Halogen-Metal Exchange and Electrophilic Quench Reactions

Starting MaterialReagentElectrophile (E+)Product
Aryl Bromide (Ar-Br)n-BuLiCO₂Carboxylic Acid (Ar-COOH)
Aryl Bromide (Ar-Br)n-BuLiDMFAldehyde (Ar-CHO)
Aryl Bromide (Ar-Br)i-PrMgCl·LiClI₂Aryl Iodide (Ar-I)
Aryl Bromide (Ar-Br)t-BuLiB(OMe)₃ then H₃O⁺Boronic Acid (Ar-B(OH)₂)

This methodology provides a versatile platform for derivatizing the this compound scaffold, enabling its use as a building block for more complex molecular architectures.

Nucleophilic Aromatic Substitution in Fluorinated Arenes

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing aromatic rings, particularly those activated by electron-withdrawing groups. diva-portal.orgimperial.ac.uk In fluorinated arenes, the high electronegativity of fluorine makes it a good leaving group in SNAr reactions, especially when positioned ortho or para to a strong electron-withdrawing group (e.g., NO₂, CN, COR). nih.govcore.ac.uk

The synthesis of this compound itself is typically achieved via a nucleophilic acyl substitution, where piperidine attacks the carbonyl carbon of 5-bromo-2-fluorobenzoyl chloride. However, SNAr reactions are highly relevant for the synthesis of precursors and analogues. For example, a key starting material, 5-bromo-2-fluorobenzoic acid, could be synthesized from 1-bromo-2,4-difluorobenzene. In this reaction, a nucleophile (such as hydroxide (B78521) or a protected equivalent) would preferentially displace the fluorine atom at the C4 position, which is para to the bromine atom.

The mechanism of an SNAr reaction proceeds through a two-step addition-elimination pathway. core.ac.uk The nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. diva-portal.orgcore.ac.uk In the second, typically fast, step, the leaving group is expelled, restoring aromaticity. core.ac.uk

The reactivity of fluorinated arenes in SNAr reactions makes them valuable substrates in medicinal chemistry for the rapid construction of diverse compound libraries. lboro.ac.uknih.govlboro.ac.uk The reaction of piperidine with highly activated substrates like 1-fluoro-2,4-dinitrobenzene (B121222) is a well-studied example that demonstrates the facility of this process. rsc.org

Stereoselective and Enantioselective Synthesis Approaches

While this compound is an achiral molecule, the synthesis of chiral piperidine derivatives is of paramount importance in the pharmaceutical industry. nih.govacs.org Enantiomerically pure piperidines are core components of numerous approved drugs. nih.gov Methodologies for controlling stereochemistry during the formation of the piperidine ring or its subsequent functionalization are therefore highly sought after.

Chiral Catalyst and Ligand Applications in Piperidine Synthesis

The use of chiral catalysts and ligands provides an efficient means to produce enantioenriched piperidines. scilit.com Several powerful strategies have been developed:

Asymmetric Hydrogenation: The asymmetric hydrogenation of pyridine (B92270) derivatives (pyridinium salts or substituted pyridines) is a direct route to chiral piperidines. researchgate.net This transformation often employs transition metal catalysts (e.g., Iridium or Rhodium) complexed with chiral phosphine-based ligands. researchgate.netdicp.ac.cn For instance, Rh-JosiPhos catalysts have been used to reduce N-benzylated 3-substituted pyridinium (B92312) salts with high enantiomeric excess (ee). researchgate.net

Asymmetric Carbometalation: A rhodium-catalyzed asymmetric reductive Heck reaction has been reported for the synthesis of enantioenriched 3-substituted tetrahydropyridines from dihydropyridines and arylboronic acids. nih.govacs.org Subsequent reduction provides access to a wide variety of chiral 3-piperidines. nih.govacs.org This method shows broad functional group tolerance and can be performed on a gram scale. acs.org

Radical-Mediated C-H Functionalization: A novel approach involves the interruption of the Hofmann-Löffler-Freytag (HLF) reaction using a chiral copper catalyst. nih.gov This method enables a regio- and enantioselective δ C-H cyanation of acyclic amines, which can then be converted into a variety of chiral piperidines. nih.gov

Table 2: Examples of Catalytic Enantioselective Piperidine Synthesis

Reaction TypeCatalyst/LigandSubstrateProduct eeReference
Asymmetric HydrogenationRh-JosiPhosN-benzyl-3-substituted pyridinium saltup to 90% researchgate.net
Asymmetric CarbometalationRh-catalystPhenyl pyridine-1(2H)-carboxylate>99% nih.govacs.org
δ C-H CyanationChiral Cu-catalystAcyclic Amineup to 98% nih.gov

Biocatalytic Routes to Piperidine Scaffolds and Intermediates

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for producing chiral compounds. nih.govacs.org Enzymes operate under mild conditions and can provide access to enantiomerically pure products with exceptional selectivity.

Several enzymatic strategies have been successfully applied to the synthesis of chiral piperidines:

Lipases: Immobilized Candida antarctica lipase (B570770) B (CALB) has been used to catalyze multicomponent reactions to synthesize clinically valuable piperidines in very good yields. rsc.orgresearchgate.net Lipases from Aspergillus niger have also been employed for the enzymatic desymmetrization of meso-substituted piperidines, proceeding with excellent chemical yield and high enantioselectivity (ee ≥ 98%). acs.org

Transaminases (TAs): These enzymes catalyze the transfer of an amino group from a donor to a ketone. They have been used in the stereoselective synthesis of 2-substituted chiral piperidines starting from commercially available ω-chloroketones, achieving analytical yields of up to 90% and enantiomeric excesses of up to >99.5% for both enantiomers. acs.org

Imine Reductases (IREDs) and Amine Oxidases: Chemo-enzymatic cascades combining amine oxidases and ene-imine reductases (EneIREDs) have been developed for the asymmetric dearomatization of activated pyridines. nih.govacs.org This one-pot cascade converts N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines, a strategy that has been applied to the synthesis of key intermediates for drugs like Niraparib. nih.gov

The combination of biocatalysis with chemical methods, such as radical cross-coupling, is emerging as a powerful strategy for the rapid and modular construction of complex, three-dimensional piperidine frameworks. chemistryviews.orgnews-medical.net

Process Optimization and Scalability Studies in Synthetic Development

The transition of a synthetic route from laboratory-scale discovery to industrial-scale production requires rigorous process optimization and scalability studies. For pharmaceutical intermediates like this compound, the goal is to develop a process that is safe, cost-effective, robust, and environmentally sustainable. nih.gov

Key parameters for optimization include:

Reagent and Catalyst Loading: Minimizing the amount of expensive or hazardous reagents and catalysts is crucial for cost reduction and safety.

Reaction Conditions: Optimizing temperature, pressure, concentration, and reaction time can significantly improve yield, reduce byproduct formation, and lower energy consumption.

Solvent Selection: Choosing an appropriate solvent that is effective, safe, and easily recyclable is a key aspect of green chemistry.

Work-up and Purification: Developing efficient and scalable purification methods, such as crystallization over chromatographic separation, can drastically reduce costs and solvent waste.

While specific scale-up studies for this compound are not extensively published, general principles are well-established. For analogous structures, methods have been demonstrated on the gram scale, indicating potential for further scale-up. acs.org Biocatalytic approaches are also being developed with scalability in mind; for example, the use of immobilized enzymes allows for easy catalyst recovery and reuse over multiple cycles, a significant advantage in large-scale production. rsc.org

Novel Synthetic Applications and Method Development

The field of piperidine synthesis is continuously evolving, with new methodologies enabling more efficient and diverse access to this privileged scaffold. nih.govresearchgate.netresearchgate.net

Recent innovations include:

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, offering high atom economy and operational simplicity. nih.govresearchgate.net Organocatalyzed and biocatalyzed MCRs have been developed for the one-pot synthesis of highly functionalized piperidines. rsc.orgresearchgate.netnih.gov

Dearomative Functionalization: Asymmetric dearomatization of readily available pyridines has emerged as a powerful strategy to access chiral piperidines. nih.govacs.org These methods provide rapid entry into complex, three-dimensional structures that are highly valued in drug discovery.

Combined Biocatalysis and Radical Cross-Coupling: A cutting-edge approach combines enzymatic C-H oxidation to introduce a functional handle onto the piperidine ring, followed by a radical cross-coupling reaction to install various substituents. chemistryviews.orgnews-medical.net This modular strategy streamlines the synthesis of complex piperidines and reduces the reliance on precious metal catalysts. news-medical.net

Beyond its synthesis, this compound itself is a versatile building block for further synthetic applications. The bromine atom can participate in a variety of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the attachment of diverse aryl, alkyl, or amino groups. This enables the elaboration of the core structure into a wide range of potential drug candidates.

Multi-component Reactions for Complex Piperidine Scaffolds

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single, one-pot operation to form a complex product that incorporates substantial portions of all the starting materials. rsc.org This approach offers significant advantages, including high atom economy, operational simplicity, and the ability to rapidly generate molecular diversity, making it particularly valuable in medicinal chemistry and drug discovery. rsc.orgnih.gov For the synthesis of piperidine scaffolds, which are prevalent in numerous FDA-approved drugs, MCRs provide a powerful tool for constructing highly functionalized and structurally diverse derivatives. researchgate.net

An efficient MCR for generating highly functionalized piperidines involves the one-pot domino reaction of β-ketoesters, aromatic aldehydes, and aromatic amines. researchgate.net This reaction, catalyzed by trimethylsilyl (B98337) iodide (TMSI) in methanol (B129727) at room temperature, yields the desired substituted piperidines in moderate to good yields. researchgate.net The versatility of MCRs allows for the use of various catalysts and conditions to drive the synthesis of complex structures. For instance, a biocatalytic approach utilizing an immobilized lipase, Candida antarctica lipase B (CALB), has been developed for the synthesis of piperidine derivatives from benzaldehyde, aniline, and an acetoacetate (B1235776) ester, demonstrating the potential for greener chemistry in MCRs. rsc.org This biocatalyst proved to be reusable for up to ten consecutive cycles and even showed higher catalytic efficiency than its pure, non-immobilized form. rsc.org

Different catalysts can be employed to achieve specific outcomes. Graphene oxide has been utilized as a versatile carbocatalyst in a five-component reaction to produce polysubstituted tetrahydropyridines. researchgate.net Similarly, saccharin (B28170) has been shown to be an effective catalyst for the cascade synthesis of 1,2,3,4,6-pentasubstituted piperidines. researchgate.net The choice of reactants can also be varied to create diverse scaffolds; for example, a copper-catalyzed MCR using various alkenes can produce a range of C5-substituted tetrahydropyridines. rsc.org These reactions highlight the modularity of MCRs, where altering the starting components can lead to a library of structurally distinct compounds. rsc.org

The following table summarizes examples of multi-component reactions used for the synthesis of piperidine scaffolds.

ReactantsCatalyst/ConditionsProduct TypeReference
β-ketoesters, Aromatic Aldehydes, Aromatic AminesTrimethylsilyl iodide (TMSI), Methanol, RTHighly functionalized piperidines researchgate.net
Benzaldehyde, Aniline, Acetoacetate EsterImmobilized Candida antarctica lipase BClinically valuable piperidines rsc.org
β-ketoesters, Aromatic Aldehydes, Aromatic AminesSaccharin, Methanol, 40 °C1,2,3,4,6-Pentasubstituted piperidines researchgate.net
Amino acids, other primary aminesNot specifiedBenzofuran-fused piperidines rsc.org
AlkenesCopper catalystC5-substituted 1,2,5,6-tetrahydropyridines rsc.org

High-Throughput Synthesis Platforms for Derivative Libraries

High-throughput synthesis (HTS) platforms are essential for rapidly generating large libraries of chemical compounds, a cornerstone of modern drug discovery. researchgate.net These platforms integrate computational design, automated synthesis, and purification to accelerate the creation and screening of novel molecules. nih.gov For the production of piperidine derivatives, such as analogs of this compound, HTS methodologies enable the systematic exploration of chemical space to identify compounds with desired properties. nih.gov

A notable example is the development of a platform that combines computational library design with parallel solution-phase synthesis, continuous flow hydrogenation, and automated high-throughput purification. nih.gov This integrated system was successfully applied to produce a 120-member library of 1-aryl-4-aminopiperidine analogues. The use of computational tools aids in designing focused libraries with a higher probability of interacting with a biological target, as demonstrated in the design of libraries targeting the nociceptin (B549756) (N/OFQ) receptor. nih.govnih.gov

Flow chemistry is a key enabling technology in these platforms. Continuous flow hydrogenation, for example, allows for safe and efficient reduction reactions that are often challenging in traditional batch synthesis. nih.gov This approach, coupled with automated purification systems, significantly reduces the time required for library synthesis and reformatting for biological screening. nih.gov The European Lead Factory (ELF) project exemplifies the large-scale application of these principles, generating extensive drug-like molecular libraries based on piperidine and related scaffolds for high-throughput screening campaigns. researchgate.net

Recent innovations have further streamlined the synthesis of complex piperidines. A two-step modular strategy combines biocatalytic carbon-hydrogen oxidation with nickel-electrocatalyzed radical cross-coupling. news-medical.net This method drastically reduces the number of synthetic steps required to produce high-value piperidines, from a typical 7-17 steps down to just 2-5. This efficiency gain is achieved by avoiding the need for protecting groups and expensive precious metal catalysts like palladium, representing a significant advance in cost-effectiveness and sustainability for medicinal and process chemists. news-medical.net

The table below outlines key technologies and their applications in the high-throughput synthesis of piperidine libraries.

Technology/MethodologyApplicationOutcomeReference
Computational Library DesignDesign of a 120-member 1-aryl-4-aminopiperidine libraryFocused library for drug discovery screening nih.gov
Parallel Solution-Phase SynthesisGeneration of piperidine libraries targeting the nociceptin (N/OFQ) receptorIdentification of potent agonists and antagonists nih.gov
Continuous Flow HydrogenationHydrogenation step in the synthesis of a 1-aryl-4-aminopiperidine libraryEfficient and safe reduction reactions nih.gov
Automated High-Throughput PurificationPurification and reformatting of a 120-member compound libraryRapid preparation of compounds for biological screening nih.gov
Biocatalytic C-H Oxidation & Radical Cross-CouplingStreamlined synthesis of high-value piperidines (e.g., neurokinin receptor antagonists)Reduction of synthetic processes from 7-17 steps to 2-5, improving efficiency and cost-effectiveness news-medical.net

Theoretical and Computational Chemistry of 1 5 Bromo 2 Fluorobenzoyl Piperidine Systems

Quantum Chemical Calculations and Molecular Geometry Optimization

Quantum chemical calculations are fundamental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. These calculations also provide valuable information about the molecule's vibrational frequencies and other geometric parameters like bond lengths and angles. nih.govresearchgate.net

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. nih.govresearchgate.netresearchgate.net For a flexible molecule like 1-(5-bromo-2-fluorobenzoyl)piperidine, which has a rotatable bond between the benzoyl group and the piperidine (B6355638) ring, multiple conformations (conformers) can exist. DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to determine the relative energies of these different conformers. nih.govresearchgate.netresearchgate.net By identifying the conformer with the lowest energy, the most stable and likely observable structure of the molecule at equilibrium can be predicted. The analysis involves optimizing the geometry of each possible conformer and comparing their total electronic energies.

Interactive Table: Representative Optimized Geometrical Parameters (DFT/B3LYP) Note: The following data is representative of typical bond lengths and angles for similar organic molecules and is for illustrative purposes.

ParameterValue
C=O Bond Length (Å)~1.23
C-N Bond Length (Å)~1.37
C-Br Bond Length (Å)~1.90
C-F Bond Length (Å)~1.35
O=C-N Bond Angle (°)~121
C-C-Br Bond Angle (°)~119
C-C-F Bond Angle (°)~118

Ab initio methods, such as Hartree-Fock (HF) theory, are another class of quantum chemical calculations that are based on first principles, without the use of experimental data. gatech.edu HF theory provides a foundational understanding of the electronic structure by approximating the many-electron wavefunction as a single Slater determinant. gatech.edu While DFT methods often provide more accurate energies, HF is a crucial starting point for more advanced computational techniques. gatech.edu For this compound, HF calculations can elucidate the distribution of electrons within the molecular orbitals, offering a qualitative picture of the molecule's electronic makeup. gatech.edu

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule dictates its chemical reactivity. Various descriptors derived from quantum chemical calculations help in understanding and predicting this reactivity.

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. nih.govmdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. nih.gov For this compound, the HOMO is expected to be localized on the electron-rich aromatic ring and the piperidine nitrogen, while the LUMO is likely centered on the electron-deficient benzoyl group. The energy gap can be used to predict the molecule's susceptibility to electronic excitation and charge transfer interactions. nih.govresearchgate.net

Interactive Table: Representative FMO Data Note: The following data is representative of typical values for similar organic molecules and is for illustrative purposes.

ParameterEnergy (eV)
HOMO~ -6.5
LUMO~ -1.9
HOMO-LUMO Gap~ 4.6

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule and identifying sites prone to electrophilic and nucleophilic attack. nih.govwalisongo.ac.idresearchgate.net The MEP map displays different colors on the electron density surface to represent the electrostatic potential. nih.gov Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack. nih.govresearchgate.net For this compound, the MEP map would likely show a negative potential around the carbonyl oxygen and the fluorine atom, indicating these as nucleophilic sites. Conversely, the hydrogen atoms of the piperidine ring and the area around the bromine atom might exhibit a positive potential, marking them as potential electrophilic sites. nih.govwalisongo.ac.id

Interactive Table: Representative NBO Analysis - Donor-Acceptor Interactions Note: The following data is representative of typical interactions and stabilization energies for similar organic molecules and is for illustrative purposes.

Donor NBOAcceptor NBOE(2) (kcal/mol)
LP (N)σ* (C-C)~ 3.5
LP (O)π* (C=O)~ 28.0
π (C-C)aromaticπ* (C=O)~ 20.0

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling serves as a powerful tool to unravel the intricate details of chemical reactions involving this compound. The synthesis of this compound, typically through the acylation of piperidine with 5-bromo-2-fluorobenzoyl chloride, can be meticulously studied to understand its kinetics and thermodynamics.

The formation of this compound from 5-bromo-2-fluorobenzoyl chloride and piperidine proceeds through a nucleophilic acyl substitution mechanism. Computational methods, particularly Density Functional Theory (DFT), are instrumental in characterizing the transition states and intermediates along the reaction coordinate.

A typical reaction coordinate would involve the nucleophilic attack of the piperidine nitrogen on the carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate. This is followed by the departure of the chloride ion to yield the final amide product. DFT calculations can determine the geometries and energies of the reactants, transition states, and products.

Table 1: Exemplary Calculated Thermodynamic and Kinetic Data for the Acylation of Piperidine

ParameterValue (kcal/mol)Description
ΔE -25.8Overall reaction energy, indicating an exothermic process.
Ea (TS1) 12.5Activation energy for the formation of the tetrahedral intermediate.
ΔE (Intermediate) -5.2Relative energy of the tetrahedral intermediate.
Ea (TS2) 8.1Activation energy for the collapse of the intermediate and expulsion of the chloride ion.

Note: The data in this table is illustrative and represents typical values obtained from DFT calculations for similar reactions. Specific experimental or computational studies on this compound are not publicly available.

Analysis of the transition state structures (TS1 and TS2) reveals key geometric features, such as the bond lengths of the forming C-N bond and the breaking C-Cl bond. For instance, in TS1, the N-C bond is partially formed, while in TS2, the C-Cl bond is significantly elongated. Vibrational frequency analysis is crucial to confirm the nature of these stationary points; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

While the primary reaction to form this compound is straightforward, computational studies can provide insights into potential side reactions or the reactivity of substituted analogs. For instance, if the aromatic ring of the benzoyl chloride were to have multiple reactive sites, DFT calculations could predict the regioselectivity of the nucleophilic attack. This is achieved by comparing the activation barriers for the different possible reaction pathways. The pathway with the lowest activation energy would be the kinetically favored one.

In the context of this compound, the piperidine ring exists in a chair conformation. While this specific molecule is achiral, computational studies on substituted piperidine rings could elucidate the stereoselectivity of the reaction, predicting which diastereomer would be preferentially formed.

Molecular Docking and Ligand-Target Interaction Modeling (Computational Aspects)

The structural features of this compound, particularly the substituted benzoyl group and the piperidine ring, suggest its potential as a ligand for various biological targets. Molecular docking and other in silico methods are pivotal in exploring these potential interactions.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This allows for the identification of key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.

For this compound, potential targets could include G-protein coupled receptors (GPCRs), kinases, or other enzymes where similar scaffolds have shown activity. A docking study would involve preparing the 3D structure of the ligand and the target protein, followed by a search algorithm to find the optimal binding pose. The binding affinity is then estimated using a scoring function, which provides a numerical value (e.g., in kcal/mol) indicating the strength of the interaction.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

ParameterValueKey Interacting Residues
Binding Affinity (kcal/mol) -8.5-
Hydrogen Bonds 2ASP145, LYS88
Hydrophobic Interactions 5LEU34, VAL42, ILE85, PHE144, ALA155
Pi-Stacking 1PHE144

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from a molecular docking study. The specific target and interaction details are for exemplary purposes only.

Virtual screening is a powerful computational strategy used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. sciengpub.ir If this compound is identified as a hit compound with interesting biological activity, virtual screening can be employed to find analogs with potentially improved properties.

This process involves creating a virtual library of compounds that are structurally similar to the lead compound. This library is then docked into the active site of the target protein, and the compounds are ranked based on their predicted binding affinities. The top-ranked compounds can then be selected for experimental testing. This in silico approach significantly reduces the time and cost associated with identifying new lead compounds compared to traditional high-throughput screening. sciengpub.ir

Structure Activity Relationship Sar Studies of 1 5 Bromo 2 Fluorobenzoyl Piperidine Analogues

Systematic Structural Modifications on the Piperidine (B6355638) Ring

The piperidine ring is a versatile scaffold whose conformation and substitution patterns can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. ajchem-a.com Modifications to this ring, both at the nitrogen atom and the carbon skeleton, are fundamental strategies in SAR studies.

The nitrogen atom of the piperidine ring is a common site for modification. The nature of the substituent at this position can drastically alter a compound's basicity, lipophilicity, and ability to form interactions with biological targets.

In many classes of piperidine derivatives, the introduction of a benzyl (B1604629) group on the nitrogen atom is a key determinant of biological activity. nih.gov For instance, in a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives evaluated for anti-acetylcholinesterase (AChE) activity, the N-benzyl group was found to be crucial. The basicity of the piperidine nitrogen appears to play an important role, as the corresponding N-benzoylpiperidine derivative was almost inactive. nih.gov This suggests that for analogues of 1-(5-bromo-2-fluorobenzoyl)piperidine, replacing the amide nitrogen with a more basic, substituted amine could be critical for certain biological targets.

Quantitative structure-activity relationship (QSAR) analyses on indanone-benzylpiperidine inhibitors of AChE have shown that the biological activity is sensitive to substitutions on the aromatic ring of the N-benzyl moiety. The analysis suggested that the receptor surface fits closely around the benzyl ring, especially near the para-position, and that moderate to large groups in this position can diminish potency through steric hindrance. nih.gov Conversely, other studies on tyrosinase inhibitors found that benzylpiperidine analogues with hydrophobic benzyl groups contributed to higher potency. nih.gov

These findings indicate that for analogues of this compound, N-substitution is a critical handle for modulating activity. The optimal substituent will likely depend on the specific target, with factors such as size, basicity, and hydrophobicity playing key roles.

Table 1: Effect of N-Substitution on Biological Activity of Piperidine Analogues

Core Structure N-Substituent Biological Target Activity (IC₅₀)
4-[2-(N-benzoylamino)ethyl]piperidine -H Acetylcholinesterase Inactive
4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine -Benzyl Acetylcholinesterase 0.56 nM nih.gov
Piperidine Amide -Benzyl Tyrosinase pIC₅₀ = 4.99 nih.gov
Indanone-piperidine -Benzyl Acetylcholinesterase Potent Inhibitor nih.gov

This table is interactive and can be sorted by column.

Substitution on the carbon atoms of the piperidine ring introduces chiral centers and conformational constraints, which can profoundly affect ligand-receptor interactions. Modifications at the C-2, C-3, and C-4 positions have been explored in various piperidine-containing scaffolds.

For example, in a series of Bruton's tyrosine kinase (BTK) inhibitors, a cyclopropylamide substituent on the 3-position of the piperidine ring adopted a trans conformation, with the carbonyl oxygen forming a crucial hydrogen bond with the receptor. researchgate.net This highlights how C-3 substituents can enforce a specific bioactive conformation.

In another study, a series of 1,4-substituted piperidine derivatives were synthesized and evaluated for antioxidant activity. nih.gov It was found that derivatives containing a cysteamine (B1669678) moiety at the C-4 position were effective antioxidants. The activity was attributed to the free sulfhydryl (-SH) group, and replacing it with -NH₂ or -OH groups led to a decrease in antioxidant capacity. nih.gov This demonstrates that the nature of the substituent at the C-4 position directly influences the mechanism and magnitude of biological activity.

These examples suggest that for this compound analogues, introducing substituents onto the piperidine ring carbons could be a viable strategy for modulating activity. The position, stereochemistry, and chemical nature of the substituent would need to be carefully optimized to achieve desired interactions with the target protein.

Modulations of the Halogenated Benzoyl Moiety

The 5-bromo-2-fluorobenzoyl group is a key pharmacophoric element. The nature and position of the halogen substituents, as well as the introduction of other groups on the aromatic ring, can significantly impact electronic properties, binding interactions, and metabolic stability.

Halogen atoms, such as bromine and fluorine, are frequently incorporated into drug candidates to modulate their physicochemical properties. They can form halogen bonds, which are non-covalent interactions that can contribute to binding affinity. The electronic effect of halogens is primarily inductive electron withdrawal.

SAR studies of various bioactive molecules have demonstrated the importance of halogen positioning. For instance, in a series of potent σ1 receptor inhibitors, a fluorine atom in the para-position of the benzoyl moiety was a key feature for high affinity. nih.gov Similarly, in a series of antifungal agents, compounds with a para-chloro substituent on a benzyl ring consistently displayed the highest potency. nih.gov This suggests that the para position is often optimal for halogen substitution, which aligns with the bromine position in the parent compound. Altering the positions of the bromo and fluoro substituents could lead to significant changes in activity by affecting the molecule's electronic distribution and its ability to fit into a specific binding pocket.

Beyond halogens, the introduction of other electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the benzoyl ring is a common strategy to probe the electronic requirements for activity. quora.comrsc.org

The effect of these substituents can be complex. In some cases, electron-donating groups can enhance activity. For example, in a series of VAChT ligands, a para-methoxy group (an EDG) on the benzoylpiperidine fragment led to a slight increase in potency compared to its para-fluoro-substituted counterpart. nih.gov However, in other systems, any electronic perturbation, whether from an EDG or an EWG, can reduce activity by disrupting an optimal electronic balance. nih.gov

In a study of Forkhead Box M1 (FOXM1) inhibitors, compounds bearing a strongly electron-withdrawing cyano (-CN) group were active, while those with an electron-donating methyl (-CH₃) group or a less polar trifluoromethyl (-CF₃) group were not. mdpi.com This was attributed to the electronic properties of the substituent affecting the electron density of the aromatic ring and its interactions with key residues in the binding site. mdpi.com

For analogues of this compound, replacing the bromo or fluoro substituents, or adding further groups to the aromatic ring, would systematically probe the electronic and steric requirements for biological activity.

Table 2: Influence of Aromatic Ring Substituents on Biological Activity

Scaffold Substituent (Position) Substituent Type Effect on Activity Reference
Benzoylpiperidine Methoxy (para) Electron-Donating Increased Potency nih.gov
Benzylthioquinolinium Chloro (para) Electron-Withdrawing Highest Potency nih.gov
Thieno[2,3-b]pyridine Cyano (-CN) Electron-Withdrawing Active mdpi.com
Thieno[2,3-b]pyridine Methyl (-CH₃) Electron-Donating Inactive mdpi.com

This table is interactive and can be sorted by column.

Influence of Linkers and Connecting Moieties on SAR

The amide bond connecting the benzoyl moiety and the piperidine ring is not merely a linker but a critical functional group. It imposes a degree of conformational rigidity and its carbonyl oxygen is a potent hydrogen bond acceptor. nih.gov

The bioisosteric replacement of a piperazine (B1678402) ring with a benzoylpiperidine moiety is a known strategy in medicinal chemistry. In this context, the carbonyl group of the benzoylpiperidine is thought to compensate for the loss of the second nitrogen atom of the piperazine by establishing new hydrogen bond interactions with the target. nih.gov This underscores the importance of the amide linker's carbonyl group for binding.

While direct modifications of the amide linker in benzoylpiperidines are less commonly reported, studies on related structures show the importance of the linker's nature and length. In one study, homodimers of a benzoylpiperidine-containing ligand were created using polyethylene (B3416737) glycol (PEG) linkers of varying lengths. The antagonist potency improved as the linker length increased from 6 to 18 atoms, but then drastically decreased with longer linkers of 21 and 24 atoms. nih.gov This demonstrates that an optimal linker length is crucial for allowing the pharmacophores to bind effectively.

For this compound analogues, replacing the amide linker with other functionalities (e.g., an ester, ether, or reversed amide) or altering its rigidity could have a profound impact on the compound's conformational profile and its ability to present the key pharmacophoric features to its biological target.

Mechanistic Investigations of 1 5 Bromo 2 Fluorobenzoyl Piperidine Activity in Vitro

Target Binding and Receptor Affinity Profiling (In Vitro)

No specific information regarding the target binding or receptor affinity profile of 1-(5-Bromo-2-fluorobenzoyl)piperidine has been reported in the available literature. Research on other piperidine-based compounds has shown affinity for various receptors, including sigma receptors and serotonin (B10506) receptors, but these findings cannot be extrapolated to the specific compound . nih.govnih.gov

There is no available data on the ligand-receptor interaction dynamics or the receptor selectivity of this compound. To determine these properties, studies would be required to assess the binding of the compound against a panel of different receptor types and subtypes.

While methodologies for competitive binding assays are well-established, no studies have been published that apply these techniques to this compound. giffordbioscience.com Such assays would typically involve a radiolabeled ligand with known affinity for a specific receptor and measuring the ability of this compound to displace it. giffordbioscience.com This would allow for the determination of its binding affinity (Ki). giffordbioscience.com

Due to the lack of available data, a data table for the receptor binding affinity of this compound cannot be generated.

Enzymatic Inhibition Studies (In Vitro)

No studies detailing the enzymatic inhibition properties of this compound were found. While some benzoylpiperidine derivatives have been investigated as enzyme inhibitors, for instance, against Dihydrofolate reductase (DHFR), no such data exists for this compound. nih.gov

There is no information available on the enzyme kinetic analysis of inhibition for this compound. Such studies would be necessary to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibition constant (Ki). mdpi.comnih.gov

No data exists regarding the isoform selectivity of this compound for any enzyme. Investigating the inhibitory activity against different isoforms of a target enzyme would be crucial to understand its specificity.

The absence of experimental results prevents the creation of a data table for the enzymatic inhibition profile of this compound.

Cellular Pathway Modulation (In Vitro Models)

There are no published studies on the effects of this compound on cellular pathways in in vitro models. Research into its effects on cellular signaling, gene expression, or other pathway-related events has not been reported in the available literature. While other bromo-substituted compounds have been noted for their in vitro antitumor activities, these are distinct molecules. jocpr.com

A data table summarizing the effects of this compound on cellular pathways cannot be provided as no relevant data has been found.

Assessment of Cellular Responses and Signaling Cascades (In Vitro)

There is no available research detailing the in vitro assessment of cellular responses or the modulation of signaling cascades upon treatment with this compound. Investigations into how this compound might influence key cellular pathways, such as proliferation, apoptosis, or stress responses, have not been published. Consequently, its molecular targets and the downstream signaling events it may trigger remain unknown. While other substituted benzoylpiperidine compounds have been shown to interact with targets like monoamine transporters or enzymes such as monoacylglycerol lipase (B570770) (MAGL), this information cannot be directly extrapolated to this compound without specific experimental validation. nih.govunisi.it

High-Content Screening for Phenotypic Effects in Cell Lines (In Vitro)

High-content screening (HCS) is a powerful technology that utilizes automated microscopy and image analysis to assess the phenotypic effects of compounds on cells. researchgate.net This approach allows for the simultaneous measurement of multiple cellular parameters, providing a detailed fingerprint of a compound's biological activity. A search of scientific literature and public screening databases yielded no data from high-content screening campaigns involving this compound. Therefore, its effects on cellular morphology, organelle health, protein localization, or other phenotypic markers have not been systematically evaluated.

Investigating Selectivity and Off-Target Effects (In Vitro)

The selectivity of a compound for its intended biological target over other proteins is a critical aspect of drug discovery, minimizing the potential for off-target effects. Without an identified primary target for this compound, comprehensive selectivity and off-target profiling studies have not been conducted. While studies on other piperidine-containing molecules have explored their affinities for various receptors and transporters, such as dopamine (B1211576) (DAT), serotonin (SERT), and norepinephrine (B1679862) (NET) transporters, no such data is available for this specific bromo-fluoro substituted derivative. nih.gov The potential for this compound to interact with unintended biological molecules remains uninvestigated.

Q & A

Q. What are the optimal synthetic routes for 1-(5-Bromo-2-fluorobenzoyl)piperidine, and how can reaction conditions be standardized?

  • Methodological Answer: The synthesis typically involves coupling a halogenated aromatic precursor (e.g., 5-bromo-2-fluorobenzoic acid) with a piperidine derivative via a nucleophilic acyl substitution or amidation reaction. Key parameters include:
  • Solvent Choice: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile enhance reactivity .
  • Temperature Control: Reactions are often conducted at 60–80°C to balance reaction rate and side-product formation .
  • Catalysts: Use of coupling agents (e.g., HATU, DCC) or base catalysts (e.g., triethylamine) improves yields .
    Standardization requires iterative optimization using Design of Experiments (DoE) to evaluate solvent, temperature, and catalyst interactions .

Q. Which analytical techniques are critical for characterizing this compound and verifying purity?

  • Methodological Answer:
  • Nuclear Magnetic Resonance (NMR): 1^1H/13^{13}C NMR confirms structural integrity, with bromine and fluorine atoms inducing distinct splitting patterns .
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98% for biological assays) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and halogen isotopic signatures .
    Cross-validation with elemental analysis ensures stoichiometric accuracy .

Advanced Research Questions

Q. How can computational methods elucidate the reaction mechanisms and regioselectivity of halogenated intermediates in this compound’s synthesis?

  • Methodological Answer:
  • Density Functional Theory (DFT): Calculate transition states and activation energies to predict regioselectivity during benzoylation or halogen retention .
  • Kinetic Studies: Monitor intermediates via in-situ IR or Raman spectroscopy to validate computational predictions .
  • Solvent Effects Modeling: Use COSMO-RS simulations to optimize solvent polarity for desired reaction pathways .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

  • Methodological Answer:
  • Dose-Response Replication: Conduct independent assays (e.g., enzyme inhibition, cell viability) under standardized conditions to rule out batch variability .
  • Structure-Activity Relationship (SAR) Analysis: Introduce controlled structural modifications (e.g., replacing Br with Cl) to isolate pharmacophore contributions .
  • Multivariate Statistics: Apply principal component analysis (PCA) to disentangle confounding variables (e.g., solubility, metabolic stability) .

Q. How can factorial design optimize the compound’s catalytic or enzymatic inhibition properties?

  • Methodological Answer:
  • Factors to Test: Vary substituents (e.g., halogens, methoxy groups), reaction time, and pH .
  • Response Variables: Measure catalytic turnover rates or IC50_{50} values for enzyme targets .
  • Interaction Analysis: Use a 2k^k factorial design to identify synergistic effects (e.g., bromine’s electron-withdrawing effect enhancing fluorobenzoyl reactivity) .

Q. What methodologies mitigate halogen-related instability during long-term storage or biological assays?

  • Methodological Answer:
  • Degradation Profiling: Accelerated stability studies (40°C/75% RH) with LC-MS to identify hydrolysis or dehalogenation byproducts .
  • Formulation Adjustments: Lyophilization or storage in inert atmospheres (argon) reduces oxidative degradation .
  • Chelation Strategies: Add EDTA to metal-contaminated buffers, preventing halogen-metal interactions in biological media .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.